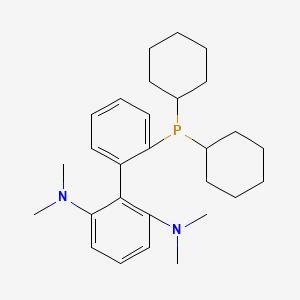

CPhos

Beschreibung

BenchChem offers high-quality CPhos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CPhos including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N2P/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23/h11-13,18-23H,5-10,14-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNAQRXLOSUHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045581 | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160556-64-8 | |

| Record name | 2′-(Dicyclohexylphosphino)-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160556-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CPHOS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160556648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Dicyclohexylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(Dicyclohexylphosphino)-N,N,N',N'-tetramethyl-2,6-biphenyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D5DWS5PBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the CPhos Ligand in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of a Powerful Ligand

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly dependent on the nature of the phosphine ligand coordinated to the palladium center. CPhos, with the IUPAC name 2′-(Dicyclohexylphosphanyl)-N²,N²,N⁶,N⁶-tetramethyl[1,1′-biphenyl]-2,6-diamine, is a highly effective, electron-rich, and sterically demanding dialkylbiaryl phosphine ligand. It belongs to the renowned class of Buchwald ligands, which have revolutionized cross-coupling chemistry.

Developed by the Buchwald group, CPhos has demonstrated exceptional performance in several challenging catalytic transformations, most notably the Negishi coupling of secondary alkylzinc reagents. Its unique structure, featuring bulky dicyclohexylphosphine and strategically placed dimethylamino groups on the biphenyl backbone, allows it to promote desired reaction pathways while suppressing common side reactions, thus expanding the scope and utility of palladium catalysis.

Chemical Structure and Properties of CPhos:

| Property | Value |

| IUPAC Name | 2′-(Dicyclohexylphosphanyl)-N²,N²,N⁶,N⁶-tetramethyl[1,1′-biphenyl]-2,6-diamine |

| CAS Number | 1160556-64-8 |

| Molecular Formula | C₂₈H₄₁N₂P |

| Molar Mass | 436.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 111-113 °C |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene) |

Synthesis of CPhos Ligand

The synthesis of CPhos is achievable from commercially available precursors. The following protocol is adapted from the supporting information of the seminal paper by Han and Buchwald.

Experimental Protocol: Synthesis of CPhos

A 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar is charged with 2'-bromo-N²,N²,N⁶,N⁶-tetramethyl-[1,1'-biphenyl]-2,6-diamine (6.70 g, 20.0 mmol). The flask is sealed with a septum, evacuated, and backfilled with argon. Anhydrous tetrahydrofuran (THF, 80 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 13.1 mL, 21.0 mmol) is added dropwise over 20 minutes, and the resulting mixture is stirred at -78 °C for 45 minutes.

In a separate step, chlorodicyclohexylphosphine (4.64 mL, 21.0 mmol) is added dropwise via syringe over 15 minutes to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm slowly to room temperature overnight.

The reaction is quenched by the addition of methanol and then filtered through a pad of silica gel topped with Celite, eluting with ethyl acetate (400 mL). The filtrate is concentrated under reduced pressure to yield a yellow solid. Recrystallization from dichloromethane and methanol affords CPhos as a pale-yellow solid.[1]

Core Application: The Negishi Cross-Coupling

The flagship application of CPhos is the palladium-catalyzed Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. This reaction was historically challenging due to a competing side reaction: β-hydride elimination.

Mechanism and the CPhos Advantage

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0)-CPhos complex. After transmetalation with the secondary alkylzinc reagent, a key intermediate is formed. This intermediate can either undergo the desired C-C bond-forming reductive elimination to yield the branched product or undergo β-hydride elimination. The β-hydride elimination pathway leads to the formation of an undesired olefin and a palladium-hydride species, which can then lead to linearized or reduced byproducts.

The unique steric and electronic properties of CPhos accelerate the rate of reductive elimination relative to β-hydride elimination.[2][3] This crucial feature dramatically improves the selectivity for the desired branched product, making the reaction a reliable tool for constructing C(sp³)–C(sp²) bonds.[2][3]

Data Presentation: Negishi Coupling of Secondary Alkylzinc Halides

The following data, adapted from Han and Buchwald, J. Am. Chem. Soc. 2009, demonstrates the efficacy of the Pd/CPhos system across various substrates.[2][3]

| Entry | Aryl Halide | Alkylzinc Halide | Pd(OAc)₂ (mol%) | CPhos (mol%) | Temp (°C) | Time (h) | Yield (%) | sec:prim Ratio |

| 1 | 2-Bromoanisole | i-PrZnBr | 1 | 2 | RT | 1 | 93 | >99:1 |

| 2 | 4-Bromobenzonitrile | i-PrZnBr | 1 | 2 | RT | 1 | 95 | >99:1 |

| 3 | 2-Bromobenzonitrile | i-PrZnBr | 1 | 2 | RT | 1 | 94 | >99:1 |

| 4 | 4-Chloroacetophenone | i-PrZnBr | 1 | 2 | RT | 1 | 93 | >99:1 |

| 5 | 1-Bromonaphthalene | i-PrZnBr | 1 | 2 | RT | 1 | 91 | >99:1 |

| 6 | 2-Bromoanisole | CyclohexylZnBr | 2 | 4 | RT | 12 | 92 | >99:1 |

| 7 | 4-Chlorotoluene | CyclopentylZnBr | 2 | 4 | RT | 12 | 90 | >99:1 |

| 8 | 4-Bromobenzaldehyde | sec-ButylZnBr | 2 | 4 | 0 | 0.5 | 93 | 98:2 |

Experimental Protocol: General Procedure for Negishi Coupling

The following is a representative protocol for the Pd/CPhos-catalyzed Negishi coupling.[1]

An oven-dried screw-cap test tube, equipped with a magnetic stir bar and a Teflon septum, is charged with Pd(OAc)₂ (2.25 mg, 0.0100 mmol, 1 mol%) and CPhos (8.73 mg, 0.0200 mmol, 2 mol%). The vessel is evacuated and backfilled with argon (repeated three times). The aryl halide (1.00 mmol), if liquid, and THF (to a total reaction volume of 4.00 mL) are added via syringe. If the aryl halide is a solid, it is added with the catalyst and ligand. The secondary alkylzinc halide solution (1.30 mL, 1.0 M in THF, 1.30 mmol) is then added dropwise. The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the time indicated in the table.

Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Bulky, electron-rich ligands like CPhos are crucial for coupling challenging substrates, such as electron-rich or sterically hindered aryl chlorides.[3] The ligand facilitates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final C-N bond-forming reductive elimination.[3]

Experimental Protocol: Representative Buchwald-Hartwig Amination

While CPhos is competent in C-N couplings, detailed studies often feature other Buchwald ligands. The following protocol for a reaction using the related XPhos ligand is representative of the general conditions used for this class of catalysts.[4]

To a 2-necked flask under a nitrogen atmosphere is charged with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.). Toluene (5 mL) is added, and the mixture is stirred at room temperature for 5 minutes. 4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) are added sequentially.

The resulting mixture is stirred at reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the arylamine product.[4]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron species and an organic halide. For sterically demanding substrates, such as di-ortho-substituted aryl halides, highly active catalyst systems are required. The steric bulk and electron-donating nature of ligands like CPhos are essential to promote the formation of the active monoligated Pd(0) species and to facilitate the key steps of the catalytic cycle.

While specific quantitative data tables for CPhos in Suzuki couplings are less common in the literature compared to its Negishi application, it is recognized as an effective ligand for this transformation, with reaction conditions being analogous to those employed for other advanced biarylphosphine ligands like SPhos or XPhos.

General Experimental Workflow

The execution of a palladium-catalyzed cross-coupling reaction follows a standardized workflow designed to maintain an inert atmosphere and ensure reproducibility.

Conclusion

CPhos has established itself as a premier ligand in the field of palladium-catalyzed cross-coupling. Its rationally designed structure provides exceptional stability and reactivity, particularly for overcoming the significant challenge of β-hydride elimination in the Negishi coupling of secondary alkylzinc reagents. This has rendered previously difficult C(sp³)–C(sp²) bond formations practical and high-yielding. While also a competent ligand for Buchwald-Hartwig and Suzuki-Miyaura reactions, its defining contribution lies in enabling selective and efficient couplings that were unattainable with less specialized catalyst systems. For researchers in medicinal and materials chemistry, CPhos remains a vital tool for the synthesis of complex molecular architectures.

References

CPhos: A Technical Overview of a Key Buchwald Ligand

Introduction

In the realm of modern synthetic organic chemistry, the development and application of highly efficient catalysts are of paramount importance for the construction of complex molecular architectures. Among the vast array of catalytic systems, those based on palladium precatalysts and specialized phosphine ligands have revolutionized cross-coupling reactions. This technical guide focuses on CPhos, a prominent member of the Buchwald family of biaryl phosphine ligands, providing essential information for researchers, scientists, and professionals in drug development.

Core Properties of CPhos

CPhos, chemically known as 2-Dicyclohexylphosphino-2′,6′-bis(N,N-dimethylamino)biphenyl, is a solid, air-stable phosphine ligand.[1] Its robust nature and efficacy in a wide range of palladium-catalyzed cross-coupling reactions have made it a valuable tool in organic synthesis.[2] The fundamental physicochemical properties of CPhos are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1160556-64-8 | [1][3] |

| Molecular Weight | 436.61 g/mol | [1][3] |

| Empirical Formula | C₂₈H₄₁N₂P | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 108-113 °C | [1] |

Structural and Identification Data

The unique structure of CPhos, featuring a biphenyl backbone with a dicyclohexylphosphino group and two dimethylamino substituents, is critical to its catalytic activity. The following diagram illustrates the relationship between the common name, chemical structure, and key identifiers for this ligand.

Applications in Catalysis

CPhos is a versatile ligand suitable for a variety of palladium-catalyzed cross-coupling reactions. Its applications include, but are not limited to:

-

Buchwald-Hartwig Amination

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Stille Coupling

-

Sonogashira Coupling

-

Negishi Coupling

-

Hiyama Coupling

The sterically hindered and electron-rich nature of the phosphine center in CPhos facilitates the oxidative addition and reductive elimination steps in the catalytic cycle, leading to high yields and broad substrate scope.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

While specific reaction conditions should be optimized for each substrate combination, a general protocol for a Suzuki-Miyaura coupling reaction using a CPhos-based catalyst system is provided below.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

CPhos

-

Aryl halide (or triflate)

-

Boronic acid (or ester)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add palladium(II) acetate and CPhos. The typical Pd:ligand ratio is 1:1.5 to 1:2.

-

Add the aryl halide, boronic acid, and base.

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is then heated with stirring for the required time, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

The following workflow diagram illustrates the key steps in this experimental procedure.

CPhos is a highly effective and versatile ligand in palladium-catalyzed cross-coupling reactions. Its well-defined physical properties and broad applicability make it an indispensable tool for synthetic chemists in academic and industrial research. This guide provides the core technical information necessary for the successful application of CPhos in the laboratory.

References

The Core Role of CPhos in Modern Palladium Catalysis

An In-depth Technical Guide on the Role of CPhos in Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals

CPhos, or 2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl, is a highly effective and versatile electron-rich biarylphosphine ligand. It belongs to the class of Buchwald ligands, which have revolutionized palladium-catalyzed cross-coupling reactions.[1] The unique structural features of CPhos, particularly the combination of a bulky dicyclohexylphosphino group and two dimethylamino substituents on the second phenyl ring, impart exceptional catalytic activity. These features are critical for facilitating key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to high efficiency and broad substrate scope in various transformations.[2] This guide provides a detailed overview of the role of CPhos in palladium catalysis, focusing on its application in crucial bond-forming reactions.

Mechanism of Action in Palladium Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The general catalytic cycle involves three primary steps: oxidative addition, transmetalation (for C-C and C-O coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. CPhos plays a crucial role in enhancing the efficiency of this cycle.

-

Oxidative Addition: The electron-rich nature of the CPhos ligand facilitates the oxidative addition of the aryl halide or pseudohalide to the Pd(0) center. This step is often rate-limiting, especially for less reactive substrates like aryl chlorides. The steric bulk of CPhos helps to create a coordinatively unsaturated palladium center, which is more reactive towards the substrate.[2]

-

Reductive Elimination: This is the final bond-forming step where the two coupling partners are joined, and the Pd(0) catalyst is regenerated. The unique structure of CPhos, particularly the dimethylamino groups, is thought to stabilize the palladium intermediates, thereby promoting reductive elimination.[2][3] This leads to higher turnover numbers and allows for lower catalyst loadings, making the process more cost-effective.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Key Cross-Coupling Reactions

CPhos has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable tool for synthetic chemists.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical and materials chemistry. CPhos is a premier ligand for this reaction, enabling the coupling of a wide range of amines and aryl halides, including challenging substrates.[2]

Quantitative Data for Buchwald-Hartwig Amination with CPhos

| Aryl Halide | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ | CPhos | NaOtBu | Toluene | 100 | 95+ |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ | CPhos | K₃PO₄ | Dioxane | 80 | 92 |

| 4-Bromoanisole | n-Hexylamine | Pd(OAc)₂ | CPhos | Cs₂CO₃ | Toluene | 110 | 98 |

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), CPhos (19.0 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (115 mg, 1.2 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

Toluene (2 mL), 4-chlorotoluene (0.12 mL, 1.0 mmol), and morpholine (0.10 mL, 1.2 mmol) are added via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is stirred at 100 °C for 16 hours.

-

After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated amine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C-C bonds. While ligands like XPhos and SPhos are very common, CPhos also proves effective, particularly in challenging couplings.[1][4]

Quantitative Data for Suzuki-Miyaura Coupling with CPhos

| Aryl Halide | Boronic Acid | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ | CPhos | K₃PO₄ | Toluene/H₂O | 100 | 96 |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | CPhos | K₂CO₃ | Dioxane | 80 | 94 |

| 1-Bromo-4-fluorobenzene | 3-Thienylboronic acid | CPhos-Pd-G3 | Cs₂CO₃ | t-AmOH | 60 | 91 |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid

-

In a glovebox, a vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), CPhos (9.4 mg, 0.02 mmol, 2 mol%), 4-chlorobenzonitrile (138 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

-

Toluene (2 mL) and water (0.2 mL) are added.

-

The vial is sealed and removed from the glovebox.

-

The reaction mixture is stirred vigorously at 100 °C for 12 hours.

-

Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated.

-

Purification by silica gel chromatography yields the biaryl product.

References

The Core Mechanism of CPhos in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and precision. The success of these transformations is critically dependent on the choice of ligand coordinated to the palladium center. CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl) has emerged as a powerful and versatile electron-rich, bulky biarylphosphine ligand. This technical guide provides an in-depth exploration of the mechanism by which CPhos facilitates cross-coupling reactions, its structural advantages, and practical considerations for its use in laboratory and process development settings.

Introduction to CPhos and Biarylphosphine Ligands

CPhos belongs to the class of dialkylbiaryl phosphine ligands, which have revolutionized palladium-catalyzed cross-coupling.[1] These ligands are characterized by a biphenyl backbone with a phosphine moiety at the 2-position of one phenyl ring and various substituents on the other. This structural motif creates a sterically demanding and electron-rich environment around the palladium atom.

The key features of CPhos that contribute to its high catalytic activity are:

-

Steric Bulk: The dicyclohexylphosphino group provides significant steric hindrance. This bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are often the active catalysts in the cycle.[1] It also facilitates the final, product-forming reductive elimination step.

-

Electron-Donating Properties: The two dimethylamino groups at the 2' and 6' positions are strong electron-donating groups. This electronic enrichment of the palladium center increases its electron density, which accelerates the rate of oxidative addition—the first and often rate-limiting step of the catalytic cycle.

-

Biaryl Backbone: The biphenyl scaffold provides a robust and tunable framework that positions the phosphine and other substituents optimally around the metal center.

These combined features make CPhos a highly effective ligand for a range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings, particularly with challenging substrates like aryl chlorides.

The Catalytic Cycle: A Step-by-Step Mechanical Analysis

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (or equivalent), and reductive elimination. CPhos plays a crucial role in optimizing each of these stages.

Precatalyst Activation

Modern cross-coupling reactions often employ stable Pd(II) precatalysts, which are activated in situ to generate the active Pd(0) species.[2][3] This approach avoids the use of unstable and pyrophoric Pd(0) sources. The activation process typically involves a base-assisted reductive process that eliminates the precatalyst's ancillary ligands to generate the (CPhos)Pd(0) complex.[4]

Logical Relationship: From Precatalyst to Active Catalyst

Caption: Precatalyst activation to form the active Pd(0) species.

The Catalytic Cycle in Detail

The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling, a representative C-C bond-forming reaction where CPhos is highly effective.

Diagram: CPhos in the Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle mediated by CPhos.

-

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to the (CPhos)Pd(0) complex. The electron-donating dimethylamino groups on CPhos increase the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the Ar-X bond. This step, often the slowest in the cycle, is significantly accelerated, allowing for the use of less reactive electrophiles like aryl chlorides. The product is a Pd(II) species, (CPhos)Pd(II)(Ar)(X).

-

Transmetalation: In the Suzuki-Miyaura reaction, an organoboron reagent (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center. This displaces the halide (X) to form a diarylpalladium(II) intermediate, (CPhos)Pd(II)(Ar)(Ar'). The specific role of CPhos here is less direct but relates to stabilizing the palladium complex and facilitating the necessary ligand exchange.

-

Reductive Elimination: This is the final, bond-forming step where the two organic groups (Ar and Ar') are coupled and eliminated from the palladium center, forming the desired biaryl product (Ar-Ar'). The steric bulk of CPhos's dicyclohexylphosphino group creates a crowded coordination sphere, promoting this C-C bond formation. This step regenerates the active (CPhos)Pd(0) catalyst, allowing it to re-enter the catalytic cycle. In Negishi couplings, CPhos has been shown to significantly accelerate reductive elimination relative to competing side reactions like β-hydride elimination.

Quantitative Data and Performance

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using an SPhos-based Catalyst System

| Entry | Aryl Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |

| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 98 |

| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 |

| 4 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 97 |

| 5 | 4-Amino-2-chloropyridine | 4-Amino-2-phenylpyridine | 90 |

Note: Data is representative of performance by a closely related dialkylbiaryl phosphine ligand (SPhos) to illustrate typical efficacy in challenging couplings. Conditions typically involve 1-2 mol% Pd catalyst, 2-4 mol% ligand, a base such as K₃PO₄, and an organic solvent like dioxane or toluene at 80-110 °C.[1]

Experimental Protocols

Executing a successful cross-coupling reaction requires careful attention to technique, particularly the exclusion of air and moisture, as the Pd(0) catalyst and some reagents are oxygen-sensitive.

General Protocol for a CPhos-Mediated Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

CPhos ligand (0.04 mmol, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~3-5 mL)

-

Schlenk tube or similar reaction vessel with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Workflow:

Diagram: Experimental Workflow for Cross-Coupling

References

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Electronic and Steric Properties of the CPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern synthetic organic chemistry, the strategic design and application of ancillary ligands are paramount to the success of transition-metal-catalyzed cross-coupling reactions. Among the pantheon of phosphine-based ligands, CPhos, a member of the Buchwald family of biarylphosphines, has emerged as a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. Its efficacy, particularly in challenging palladium-catalyzed transformations such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is intrinsically linked to its distinct electronic and steric characteristics. This technical guide provides an in-depth exploration of these properties, offering a valuable resource for researchers seeking to optimize existing catalytic systems or innovate new synthetic methodologies.

Core Properties of the CPhos Ligand

CPhos, chemically known as 2-dicyclohexylphosphino-2',6'-bis(dimethylamino)biphenyl, is an air-stable, crystalline solid. Its structure features a biphenyl backbone with a dicyclohexylphosphino group at the 2-position and two dimethylamino substituents at the 2' and 6' positions. This unique architecture imparts a combination of significant steric bulk and high electron-donating ability, which are crucial for its catalytic performance.

Electronic Properties

The electronic nature of a phosphine ligand is a critical determinant of its ability to influence the reactivity of a metal center. Electron-donating ligands increase the electron density on the metal, which can facilitate key steps in catalytic cycles, such as oxidative addition.

Another important spectroscopic handle for probing the electronic environment of phosphine ligands is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift (δ) of the phosphorus atom is sensitive to its electronic environment. For palladium(II) complexes of bulky biarylphosphine ligands, the ³¹P NMR chemical shifts are informative. Although a specific value for a CPhos-palladium complex is not cited here, the general principle holds that the chemical shift reflects the ligand's electronic character.

Table 1: Electronic Properties of Phosphine Ligands

| Parameter | Description | Expected Value/Range for CPhos | General Trend for Common Phosphine Ligands |

| Tolman Electronic Parameter (TEP) | A measure of the ligand's electron-donating ability, determined from the ν(CO) stretching frequency of LNi(CO)₃ complexes. | Expected to be low, indicative of a strong electron donor. | P(t-Bu)₃: 2056.1 cm⁻¹ (very electron-donating) PPh₃: 2068.9 cm⁻¹ (less electron-donating) P(OPh)₃: 2085.3 cm⁻¹ (electron-withdrawing) |

| ³¹P NMR Chemical Shift (δ) | The resonance frequency of the ³¹P nucleus in an NMR experiment, sensitive to the electronic environment. | Varies depending on the specific complex. | Generally, more electron-donating phosphines exhibit shifts in a particular range, but this is highly dependent on the coordination environment. |

Steric Properties

The steric profile of a ligand plays a crucial role in catalysis by influencing the coordination number of the metal center, promoting reductive elimination, and stabilizing reactive intermediates. CPhos is recognized for its significant steric bulk, a feature that is advantageous in many cross-coupling reactions.

The size of a phosphine ligand is often quantified by its Tolman cone angle (θ) and percent buried volume (%Vbur) . The cone angle is a measure of the solid angle subtended by the ligand at the metal center. The percent buried volume provides a more nuanced measure of the steric hindrance by calculating the percentage of the coordination sphere of the metal that is occupied by the ligand.

Table 2: Steric Properties of Phosphine Ligands

| Parameter | Description | Expected Value/Range for CPhos | General Trend for Common Phosphine Ligands |

| Tolman Cone Angle (θ) | A measure of the steric bulk of a phosphine ligand. | Expected to be large due to the bulky dicyclohexylphosphino group and the biphenyl backbone. | PMe₃: 118° PPh₃: 145° P(Cy)₃: 170° P(t-Bu)₃: 182° |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal (with a defined radius) that is occupied by the ligand. | Expected to be high, reflecting its significant steric presence. | This value is calculated computationally and varies with the specific metal-ligand bond length and sphere radius used. |

Role in Catalytic Cycles

The advantageous electronic and steric properties of CPhos are manifested in its ability to promote key elementary steps in palladium-catalyzed cross-coupling reactions.

Oxidative Addition

The initial step in many cross-coupling cycles is the oxidative addition of an organic halide to a low-valent palladium(0) species. Electron-rich ligands like CPhos enhance the electron density on the palladium center, making it more nucleophilic and thus accelerating the rate of oxidative addition, particularly with less reactive aryl chlorides.[1]

Reductive Elimination

The final, product-forming step is reductive elimination, where the coupled product is expelled from the palladium coordination sphere. The steric bulk of CPhos is thought to facilitate this step by creating a sterically crowded environment around the metal center, which is relieved upon reductive elimination.[2][3] This leads to a faster turnover rate for the catalyst.

Catalytic Cycles in Action

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The catalytic cycle, facilitated by a palladium-CPhos complex, is depicted below. The electron-rich nature of CPhos promotes the initial oxidative addition of the aryl halide, while its steric bulk facilitates the final C-N bond-forming reductive elimination.[1][4][5][6]

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination sequence. The bulky and electron-donating CPhos ligand is effective in promoting both the oxidative addition and reductive elimination steps of this cycle.[7][8][9][10]

Experimental Protocols

General Procedure for Synthesis of a Phosphine Ligand

The synthesis of biarylphosphine ligands like CPhos typically involves a multi-step sequence. A general approach often includes the formation of a biphenyl core through a coupling reaction, followed by phosphination. For CPhos, this would involve the synthesis of the 2-bromo-2',6'-bis(dimethylamino)biphenyl intermediate, followed by lithiation and reaction with dicyclohexylphosphine chloride. All manipulations are generally carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox, as phosphines can be air-sensitive.

Characterization of Phosphine Ligands

-

NMR Spectroscopy: ³¹P{¹H} NMR is the most direct method for characterizing phosphine ligands. A solution of the ligand is prepared in a deuterated solvent under an inert atmosphere in an NMR tube. The spectrum is typically referenced to an external standard of 85% H₃PO₄. The chemical shift and the absence of phosphorus oxide impurities (which appear at a different chemical shift) confirm the identity and purity of the ligand. ¹H and ¹³C NMR are also used to confirm the overall structure.[11][12][13]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized ligand.

Experimental Determination of Tolman Electronic Parameter (TEP)

The TEP is determined by infrared (IR) spectroscopy of the corresponding tricarbonylnickel(0) complex, LNi(CO)₃.

-

Synthesis of the LNi(CO)₃ Complex: The phosphine ligand (L) is reacted with a stoichiometric amount of Ni(CO)₄ or a suitable precursor like Ni(CO)₃(py) in an appropriate solvent (e.g., hexane or THF) under an inert atmosphere. The reaction is typically rapid at room temperature.

-

IR Spectroscopy: A solution of the purified LNi(CO)₃ complex is prepared in a suitable IR-transparent solvent (e.g., hexane or dichloromethane). The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the TEP of the ligand. The measurements are typically performed using a Fourier-transform infrared (FTIR) spectrometer.[14][15][16][17]

Conclusion

CPhos stands out as a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its well-defined and advantageous electronic and steric properties. Its strong electron-donating character facilitates the crucial oxidative addition step, while its significant steric bulk promotes the product-forming reductive elimination step. This combination of features leads to high catalytic activity and broad substrate scope. A thorough understanding of these fundamental properties, as outlined in this guide, is essential for the rational design of experiments and the development of robust and efficient synthetic methodologies in academic and industrial research, particularly in the field of drug development where the construction of complex molecular architectures is a constant challenge.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. barron.rice.edu [barron.rice.edu]

- 13. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. google.com [google.com]

discovery and development of Buchwald ligands

An In-depth Technical Guide to the Discovery and Development of Buchwald Ligands

Introduction

The palladium-catalyzed formation of carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. At the heart of this transformation lies a class of powerful catalysts enabled by Buchwald ligands. These electron-rich, bulky biaryl phosphine ligands have revolutionized cross-coupling chemistry, allowing for the construction of previously challenging molecular architectures under mild conditions and with remarkable efficiency. This guide provides a comprehensive technical overview of the discovery, evolution, and application of Buchwald ligands for researchers, scientists, and drug development professionals.

The Genesis and Evolution of Buchwald Ligands

The landscape of C-N bond formation was significantly reshaped in the mid-1990s through the seminal work of Stephen L. Buchwald at the Massachusetts Institute of Technology (MIT) and John F. Hartwig, then at Yale University.[1] Building upon earlier discoveries, their independent and concurrent research established the foundation for what is now known as the Buchwald-Hartwig amination.[1] This reaction has become a premier method for synthesizing aryl amines, largely replacing harsher, more limited classical methods.[1]

The success of the Buchwald-Hartwig amination is intrinsically linked to the development of specialized phosphine ligands. The limitations of early catalyst systems spurred the rational design of ligands with enhanced steric bulk and electron-donating properties. This led to the evolution of several "generations" of Buchwald ligands, each offering improved reactivity, stability, and broader substrate scope.

-

First-Generation Ligands: Early iterations relied on relatively simple triarylphosphines like P(o-tolyl)₃.

-

Second-Generation Ligands: The introduction of biaryl phosphine ligands, such as DavePhos and SPhos, marked a significant advancement, enabling the coupling of a wider array of aryl halides and amines.

-

Third-Generation Ligands: Ligands like XPhos and RuPhos, featuring a dialkylphosphino group, provided increased steric hindrance and electron-donating character, proving highly effective for challenging substrates, including aryl chlorides.[2][3][4]

-

Fourth-Generation and Beyond: Continued innovation has led to ligands like tBuXPhos and the GPhos family, which offer exceptional stability and activity, allowing for reactions at very low catalyst loadings.

The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a catalytic cycle that masterfully orchestrates the formation of the C-N bond. The Buchwald ligand is critical at each stage, facilitating the key steps of oxidative addition and reductive elimination.

Caption: A diagram of the Buchwald-Hartwig amination catalytic cycle.

General Structure and Ligand Selection

The general structure of a Buchwald ligand is a biaryl scaffold with a phosphine moiety. The substituents on the phosphine (R¹) and the biaryl rings (R² and R³) are systematically varied to tune the ligand's steric and electronic properties.

Caption: The generalized chemical structure of Buchwald ligands.

The selection of the appropriate ligand is crucial for a successful reaction and is dictated by the nature of the coupling partners. The following workflow provides a general guideline for ligand selection.

Caption: A workflow for selecting an appropriate Buchwald ligand.

Quantitative Performance Data

The efficacy of Buchwald ligands is demonstrated by the high yields and catalyst turnovers achieved across a range of substrates.

Table 1: Performance of Buchwald Ligands in C-N Coupling Reactions

| Ligand | Aryl Halide | Amine | Base | Catalyst Loading (mol%) | Yield (%) |

| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | 1.5 | 94 |

| SPhos | 4-Chlorotoluene | Aniline | NaOtBu | 2.0 | 99 |

| RuPhos | 2-Bromotoluene | n-Hexylamine | NaOtBu | 1.0 | 98 |

| tBuXPhos | 4-Chloroanisole | Piperidine | NaOtBu | 0.5 | 96 |

Table 2: Turnover Numbers (TON) for Selected Buchwald Ligands

| Ligand | Reaction Type | Substrates | TON |

| tBuXPhos | Buchwald-Hartwig Amination | 2-bromo-1,3-dimethylbenzene + aniline | > 20,000 |

| GPhos | Suzuki Coupling | 4-chloroanisole + phenylboronic acid | > 1,000,000 |

Experimental Protocols

The following provides a general procedure for a palladium-catalyzed Buchwald-Hartwig amination reaction.

General Procedure for the Amination of an Aryl Halide

-

Reaction Setup: In a nitrogen-filled glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the Buchwald ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equivalents). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred briefly.

-

Addition of Reactants: The aryl halide (1.0 equivalent) and the amine (1.5 equivalents) are added to the reaction vessel.

-

Reaction Conditions: The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 6 hours).

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired aryl amine.

Conclusion

The discovery and systematic development of Buchwald ligands represent a landmark achievement in organometallic chemistry and organic synthesis. These powerful tools have provided chemists with a reliable and versatile method for the construction of C-N and C-O bonds, which are ubiquitous in molecules of biological and industrial importance. The continued evolution of these ligands promises to further expand the boundaries of cross-coupling chemistry, enabling the synthesis of increasingly complex and valuable molecules. For professionals in drug discovery and development, a thorough understanding of the principles and practical applications of Buchwald ligands is indispensable for the innovation of novel synthetic routes.

References

An In-depth Technical Guide to Biaryl Monophosphine Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl monophosphine ligands have emerged as a cornerstone in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their unique structural and electronic properties have enabled transformations that were previously challenging or impossible, leading to widespread adoption in academic research, industrial process development, and the synthesis of complex molecules in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of these powerful ligands, including their synthesis, characterization, and applications, with a focus on practical utility for researchers at the bench.

Biaryl monophosphine ligands are characterized by a phosphorus atom connected to two aryl rings, with at least one of these being a biaryl scaffold. This structural motif imparts a combination of steric bulk and electron-richness that is crucial for their catalytic efficacy. The steric hindrance around the phosphorus atom promotes the formation of highly reactive, monoligated palladium(0) species, which are key intermediates in many catalytic cycles.[1] Concurrently, the electron-donating nature of the ligand enhances the rate of oxidative addition, a critical step in the activation of aryl halides and pseudohalides.

One of the most significant breakthroughs in the development of these ligands was the introduction of the Buchwald-type ligands in 1998.[1] These ligands, featuring a dialkylphosphino group on one aryl ring of a biphenyl backbone, are air-stable and highly effective in a wide range of cross-coupling reactions, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The modular nature of their synthesis has allowed for the development of a diverse library of ligands, each with fine-tuned steric and electronic properties to suit specific applications.

This guide will delve into the synthesis of a representative biaryl monophosphine ligand, provide detailed protocols for their application in catalysis, present quantitative data on their performance, and offer a logical framework for ligand selection.

Synthesis of a Representative Biaryl Monophosphine Ligand: SPhos

The synthesis of biaryl monophosphine ligands typically involves the coupling of two aryl fragments followed by the introduction of the phosphine moiety. A common strategy is the use of a Suzuki-Miyaura coupling to construct the biaryl backbone, followed by lithiation and reaction with a chlorophosphine. The synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a classic example that illustrates this approach.

Experimental Protocol: Synthesis of SPhos

Step 1: Synthesis of 2-bromo-2',6'-dimethoxybiphenyl

-

To an oven-dried flask is added 2,6-dimethoxyphenylboronic acid (1.0 eq), 1-bromo-2-iodobenzene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous toluene is added, followed by an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

The reaction mixture is heated to 80 °C and stirred vigorously for 12-16 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-2',6'-dimethoxybiphenyl as a white solid.

Step 2: Synthesis of SPhos

-

To an oven-dried flask containing 2-bromo-2',6'-dimethoxybiphenyl (1.0 eq) is added anhydrous diethyl ether or THF.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the reaction is stirred at -78 °C for 1 hour.

-

Dicyclohexylchlorophosphine (1.2 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel (under an inert atmosphere) to yield SPhos as a white, air-stable solid.

Application in Catalysis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it serves as an excellent example of the application of biaryl monophosphine ligands. These ligands have been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides, including challenging substrates like aryl chlorides.

General Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine

-

To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar is added the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the biaryl monophosphine ligand (e.g., RuPhos, 1.2-1.5 eq relative to Pd), and the base (e.g., sodium tert-butoxide, 1.2-2.0 eq).

-

The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

The aryl bromide (1.0 eq) and the primary amine (1.1-1.5 eq) are added, followed by the anhydrous solvent (e.g., toluene or dioxane).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 1-24 hours).

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with a suitable solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of Celite to remove palladium residues.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-arylated amine.

Data Presentation: Performance of Biaryl Monophosphine Ligands

The choice of ligand can have a profound impact on the outcome of a cross-coupling reaction. The following tables summarize the performance of several common biaryl monophosphine ligands in the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the importance of ligand selection for achieving high yields and efficiency.

Table 1: Comparison of Biaryl Monophosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 95 |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 98 |

| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 92 |

| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 88 |

Data compiled from representative literature procedures. Yields are for the isolated product.

Table 2: Comparison of Biaryl Monophosphine Ligands in the Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 8 | 94 |

| XPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 8 | 96 |

| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 8 | 99 |

| BrettPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 8 | 91 |

Data compiled from representative literature procedures. Yields are for the isolated product.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes and relationships in the application of biaryl monophosphine ligands.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Caption: General workflow for the synthesis of a biaryl monophosphine ligand.

Caption: A simplified decision guide for biaryl monophosphine ligand selection.

Conclusion

Biaryl monophosphine ligands have revolutionized the field of palladium-catalyzed cross-coupling, enabling the synthesis of complex molecules with unprecedented efficiency and scope. Their modular synthesis allows for the fine-tuning of their steric and electronic properties, leading to a diverse array of ligands suitable for a wide range of applications. This guide has provided an in-depth overview of these important ligands, from their synthesis and characterization to their practical application in catalysis. By understanding the principles outlined herein and utilizing the provided protocols and data, researchers can effectively harness the power of biaryl monophosphine ligands to advance their own synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for CPhos Palladium Precatalysts in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CPhos palladium precatalysts for Suzuki-Miyaura cross-coupling reactions. The information compiled here is intended to facilitate the efficient and successful application of these advanced catalytic systems in synthetic chemistry, particularly within the realms of pharmaceutical and materials science research.

Introduction to CPhos Palladium Precatalysts

CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) is a highly effective electron-rich biaryl monophosphine ligand developed in the Buchwald group. When incorporated into palladium precatalysts, such as CPhos Pd G2 and CPhos Pd G3, it forms highly active and versatile catalysts for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The key advantages of using CPhos palladium precatalysts include:

-

High Catalytic Activity: Enabling reactions with low catalyst loadings, which is both cost-effective and simplifies product purification by minimizing residual palladium content.

-

Broad Substrate Scope: Effectively coupling a wide range of aryl and heteroaryl chlorides, bromides, and triflates with various boronic acids and their derivatives.

-

Mild Reaction Conditions: Often promoting efficient coupling at room temperature or with gentle heating, which is advantageous for thermally sensitive substrates.

-

Air and Moisture Stability: The precatalysts themselves are typically air- and moisture-stable solids, simplifying handling and reaction setup.[1]

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The CPhos palladium precatalyst enters the catalytic cycle after an initial activation step.

Experimental Protocols

The following are general protocols for Suzuki-Miyaura coupling reactions using CPhos palladium precatalysts. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for the coupling of a wide range of aryl/heteroaryl halides with aryl/heteroaryl boronic acids or their derivatives.

Materials:

-

Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid or boronic ester (1.2-1.5 equiv)

-

CPhos Pd G2 or G3 precatalyst (0.01-2 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, 2-Methyl-THF) (0.1-0.2 M)

-

Schlenk flask or sealed vial

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl/heteroaryl halide, the boronic acid/ester, the base, and the CPhos palladium precatalyst.

-

Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[2][3]

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4][5]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[4][5]

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions using CPhos palladium precatalysts. Note that these are representative examples and optimal conditions may vary depending on the specific substrates.

Table 1: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid

| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | CPhos Pd G2 (1) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 4-Chloroanisole | CPhos Pd G3 (0.5) | K₂CO₃ | Dioxane | 80 | 18 | 92 |

| 3 | 2-Chloropyridine | CPhos Pd G2 (2) | Cs₂CO₃ | 2-MeTHF | 80 | 24 | 88 |

| 4 | 1-Chloro-4-nitrobenzene | CPhos Pd G3 (1) | K₃PO₄ | Toluene | 100 | 8 | 98 |

Table 2: Suzuki Coupling of Heteroaryl Bromides with Various Boronic Acids

| Entry | Heteroaryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | 4-Methoxyphenylboronic acid | CPhos Pd G2 (0.5) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 96 |

| 2 | 3-Bromopyridine | Phenylboronic acid | CPhos Pd G3 (1) | K₃PO₄ | Toluene | 110 | 16 | 91 |

| 3 | 2-Bromoquinoline | 2-Thiopheneboronic acid | CPhos Pd G2 (1.5) | Cs₂CO₃ | 2-MeTHF | 90 | 20 | 85 |

| 4 | 5-Bromoindole (N-Boc) | 4-Fluorophenylboronic acid | CPhos Pd G3 (0.8) | K₂CO₃ | Dioxane | 100 | 12 | 94 |

Troubleshooting and Optimization

-

Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, temperature, or reaction time. Ensure that the reagents and solvent are anhydrous and that the reaction is maintained under an inert atmosphere. The choice of base can also be critical; for less reactive substrates, a stronger base like Cs₂CO₃ may be beneficial.

-

Byproduct Formation: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by using a slight excess of the halide, a less reactive base, or by adding the boronic acid slowly to the reaction mixture.

-

Difficult Substrates: For sterically hindered or electronically deactivated substrates, higher catalyst loadings and more forcing conditions (higher temperature, longer reaction time) may be necessary. The use of a different solvent or base should also be explored.

Conclusion

CPhos palladium precatalysts are highly efficient and versatile tools for the synthesis of a wide array of biaryl and heterobiaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Their ease of handling and high activity make them valuable assets for researchers in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the successful implementation of these catalysts in your synthetic endeavors.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Using CPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are crucial components in pharmaceuticals, agrochemicals, and materials science.[1][3] The efficiency and substrate scope of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine ligand complexed to the palladium catalyst. CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl) is a bulky, electron-rich biarylphosphine ligand that has demonstrated exceptional performance in facilitating these transformations.[1] Its unique structure promotes the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high yields and broad substrate compatibility.[1]

These application notes provide a comprehensive overview of the use of the CPhos ligand in Buchwald-Hartwig amination reactions, including detailed experimental protocols and data on substrate scope and reaction yields.

Advantages of Using CPhos Ligand

The use of the CPhos ligand in palladium-catalyzed aminations offers several key advantages:

-

High Catalytic Activity: CPhos promotes efficient catalysis, allowing for low catalyst loadings and high turnover numbers.[1]

-

Broad Substrate Scope: The ligand is effective for the coupling of a wide range of aryl and heteroaryl halides (including less reactive chlorides) with various primary and secondary amines.[1]

-

Excellent Functional Group Tolerance: The mild reaction conditions tolerated by the CPhos/palladium system allow for the presence of various functional groups on both the aryl halide and the amine coupling partners.[2]

-

Facilitation of Key Catalytic Steps: The electronic and steric properties of CPhos enhance the rates of both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the desired aryl amine product from the palladium(II) intermediate.[1][3]

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) interchange.

References

Application Notes and Protocols for Negishi Coupling of Secondary Alkylzinc Halides with CPhos

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Negishi cross-coupling reaction between secondary alkylzinc halides and aryl halides, utilizing the highly effective CPhos ligand. This palladium-catalyzed C(sp³)–C(sp²) bond formation is a powerful tool in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research.[1][2][3][4]

Introduction

The Negishi coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5] However, the use of secondary alkylzinc nucleophiles has historically been challenging due to competing side reactions, primarily β-hydride elimination, which leads to the formation of undesired linear or reduced byproducts.[4] The development of the biarylphosphine ligand, CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl), has largely overcome this limitation.[4] The unique steric and electronic properties of CPhos promote the desired reductive elimination pathway over β-hydride elimination, resulting in high yields and excellent selectivity for the branched product.[1][2][3][4] This protocol offers a reliable method for the coupling of a wide range of secondary alkylzinc reagents with various aryl and heteroaryl halides.[6][7]

Key Advantages of the CPhos Ligand

-

High Selectivity: CPhos provides excellent selectivity for the desired branched (secondary) coupling product over the linear isomer.[1][2]

-

Broad Substrate Scope: The catalyst system is effective for a wide variety of secondary alkylzinc halides and (hetero)aryl bromides and activated chlorides, tolerating numerous functional groups.[1][2][6][7]

-

High Yields: The use of CPhos generally leads to high isolated yields of the desired cross-coupling products.[1]

-

Suppression of Side Reactions: The ligand's structure effectively minimizes undesired β-hydride elimination and subsequent reinsertion pathways.[4]

Data Presentation

The following tables summarize the performance of the CPhos-palladium catalyst system in the Negishi coupling of various secondary alkylzinc halides with a range of aryl and heteroaryl halides.

Table 1: Negishi Coupling of Isopropylzinc Bromide with Various Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) | Branched:Linear Ratio |

| 1 | 2-Bromobenzonitrile | 2-Isopropylbenzonitrile | 95 | >99:1 |

| 2 | 2-Bromoanisole | 2-Isopropylanisole | 92 | >99:1 |

| 3 | 4-Bromobenzaldehyde | 4-Isopropylbenzaldehyde | 91 | >99:1 |

| 4 | Methyl 4-bromobenzoate | Methyl 4-isopropylbenzoate | 94 | >99:1 |

| 5 | 2-Chlorobenzonitrile | 2-Isopropylbenzonitrile | 85 | >99:1 |

| 6 | 2-Bromopyridine | 2-Isopropylpyridine | 88 | >99:1 |

| 7 | 3-Bromopyridine | 3-Isopropylpyridine | 90 | >99:1 |

| 8 | 2-Bromopyrimidine | 2-Isopropylpyrimidine | 75:25 mixture | 75:25 |

Reaction Conditions: Aryl halide (1.0 mmol), i-PrZnBr (1.2-1.5 equiv), Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), THF, room temperature, 30 min - 6 h. Data compiled from multiple sources.[1][6][7]

Table 2: Negishi Coupling of Various Secondary Alkylzinc Halides with Aryl Halides

| Entry | Alkylzinc Halide | Aryl Halide | Product | Yield (%) | Branched:Linear Ratio |

| 1 | Cyclopentylzinc bromide | 2-Bromobenzonitrile | 2-Cyclopentylbenzonitrile | 93 | >99:1 |

| 2 | Cyclohexylzinc bromide | 2-Bromobenzonitrile | 2-Cyclohexylbenzonitrile | 91 | >99:1 |

| 3 | sec-Butylzinc bromide | 4-Bromotoluene | 4-(sec-Butyl)toluene | 89 | 98:2 |

| 4 | 1-Phenylethylzinc bromide | 4-Bromobenzonitrile | 4-(1-Phenylethyl)benzonitrile | 90 | >99:1 |

| 5 | Cyclopropylzinc bromide | 2-Bromopyridine | 2-Cyclopropylpyridine | 85 | >99:1 |

Reaction Conditions: Aryl halide (1.0 mmol), alkylzinc halide (1.3-1.5 equiv), Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), THF, 0 °C to room temperature, 1-12 h. Data compiled from multiple sources.[1][6][7]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents should be used. Organozinc reagents are sensitive to air and moisture.[5]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl)

-

Aryl or heteroaryl halide

-

Secondary alkyl halide

-

Zinc dust

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene (optional)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard laboratory glassware for inert atmosphere chemistry

Protocol 1: Preparation of Secondary Alkylzinc Halide Reagent

This protocol is based on Knochel's procedure.[1]

-

To a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equiv) and a catalytic amount of iodine.

-

Heat the flask gently with a heat gun until the iodine sublimes.

-

Cool the flask to room temperature and add anhydrous THF.

-

Add the secondary alkyl halide (1.0 equiv) dropwise to the activated zinc suspension. The reaction is often exothermic.

-

Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is indicated by the disappearance of the zinc dust and the formation of a grayish solution.

-

For less reactive alkyl halides, the addition of LiCl (1.0 equiv) can be beneficial.

-

The resulting solution of the secondary alkylzinc halide is used directly in the coupling reaction.

Protocol 2: General Procedure for the Negishi Coupling Reaction

-

To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%).

-

Add the aryl or heteroaryl halide (1.0 equiv).

-

Add anhydrous THF (to make a ~0.25 M solution with respect to the aryl halide). Toluene can be used as a co-solvent, which can be beneficial for electron-deficient aryl halides.[2]

-

Stir the mixture at room temperature for 5-10 minutes to form the active catalyst.

-

Slowly add the freshly prepared secondary alkylzinc halide solution (1.2-1.5 equiv) to the reaction mixture at room temperature. For highly reactive substrates, cooling the reaction to 0 °C may be necessary.

-

Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 30 minutes to 12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

Catalytic Cycle of the Negishi Coupling

References

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for C-N Bond Formation Utilizing CPhos Ligand in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the construction of these bonds. The choice of ligand is critical to the success of this reaction, influencing catalyst stability, activity, and substrate scope. CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich biarylmonophosphine ligand that has demonstrated significant utility in facilitating C-N bond formation, particularly with challenging substrates. This document provides detailed application notes and protocols for the use of CPhos in palladium-catalyzed C-N cross-coupling reactions.

Advantages of CPhos in C-N Bond Formation

CPhos offers several advantages in Buchwald-Hartwig amination reactions:

-

High Reactivity: The electron-rich nature of the CPhos ligand enhances the rate of oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.

-